Mal-amido-PEG7-acid

Linker Stability Hydrolysis Kinetics Bioconjugation Chemistry

PROTAC linker screening demands precise PEG spacer length control. Mal-amido-PEG7-acid (PEG7, ~20-atom reach) occupies the empirically validated middle range for ternary complex formation. The amide bond confers superior hydrolytic stability vs. ether-linked Mal-PEG7-acid, reducing premature payload deconjugation. • Orthogonal maleimide (thiol, pH 6.5-7.5) & carboxylic acid (amine, EDC/HATU) enable modular PROTAC library assembly • ≥95% purity; ≥2-year stability at -20°C; shipped ambient • Non-cleavable ADC linker; thiol-directed protein PEGylation compatible

Molecular Formula C24H40N2O12
Molecular Weight 548.6 g/mol
Cat. No. B608816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG7-acid
SynonymsMal-amido-PEG7-acid
Molecular FormulaC24H40N2O12
Molecular Weight548.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
InChIKeyLHEVLPWUXYBIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG7-acid: Bifunctional PEG7 Linker Overview


Mal-amido-PEG7-acid (Mal-NH-PEG7-COOH, CAS 2112731-42-5) is a heterobifunctional polyethylene glycol (PEG) linker composed of a seven-unit PEG spacer terminated with a maleimide group and a carboxylic acid moiety . The compound exhibits a molecular weight of 548.58 g/mol (C24H40N2O12) and is supplied with typical purity specifications of ≥95% to ≥99% . Unlike simpler monofunctional PEG linkers, the dual reactive termini enable orthogonal bioconjugation strategies wherein the maleimide specifically targets thiol groups (pH 6.5-7.5) while the carboxylic acid couples with primary amines following activation with EDC, DCC, or HATU . This compound is primarily positioned as a PROTAC (PROteolysis TArgeting Chimera) linker and non-cleavable ADC linker, with the hydrophilic PEG7 spacer contributing to enhanced aqueous solubility relative to shorter alkyl-based linkers .

Conjugation Strategy

Orthogonal maleimide-thiol and carboxylic acid-amine reactivity enables stepwise bioconjugation.

Spacer Profile

Seven-unit PEG spacer supports PROTAC ternary complex formation within reported optimal length range.

Solubility Context

Hydrophilic PEG7 backbone may improve aqueous solubility compared to shorter alkyl-based linkers.

Mal-amido-PEG7-acid: Generic Substitution Risks


Procurement decisions for PEG-based linkers cannot rely on simple molecular weight or reactive group matching alone. The substitution of Mal-amido-PEG7-acid with either a shorter PEGn analog (e.g., Mal-PEG4-acid) or the non-amido variant Mal-PEG7-acid introduces quantifiable performance consequences in conjugation efficiency, linker stability, and ternary complex formation. Specifically, the amide bond (-CO-NH-) in the Mal-amido-PEG7 series confers superior hydrolytic stability relative to the direct maleimide-PEG ether linkage in Mal-PEG7-acid [1]. Furthermore, the seven-unit PEG spacer length falls within the empirically validated range for effective PROTAC ternary complex formation, with deviations to shorter (n=2-4) or longer (n=10-12) PEG linkers significantly altering the spatial proximity between E3 ligase and target protein, thereby modulating degradation efficiency [2]. These variables are not interchangeable parameters but critical determinants of experimental reproducibility and downstream biological activity.

Shorter PEG analogs

PEG4 or lower linkers may not achieve effective ternary complex formation, altering degradation readouts.

Non-amido variant (Mal-PEG7-acid)

Lack of amide bond may lead to lower hydrolytic stability and altered linker integrity over time.

Longer PEG linkers

PEG10–PEG12 spacers may introduce entropic penalty, reducing ternary complex stability.

Mal-amido-PEG7-acid: Evidence & Comparative Data


Hydrolytic Stability via Amide Bond

The incorporation of an amide bond (-CO-NH-) in Mal-amido-PEG7-acid, positioned between the maleimide group and the PEG7 spacer, confers enhanced hydrolytic stability relative to the direct maleimide-PEG ether linkage found in Mal-PEG7-acid . The amide linkage is less susceptible to hydrolytic cleavage under physiological conditions compared to the ether linkage adjacent to the maleimide nitrogen in non-amido variants. This structural distinction is further supported by the use of TFP esters in related Mal-amido-PEG constructs, which are selected specifically for reduced hydrolysis rates relative to NHS esters [1].

Hydrolytic Stability
Cross-study comparable
Amide bond (-CO-NH-) in Mal-amido-PEG7-acid vs. ether linkage in Mal-PEG7-acid; reported superior hydrolytic resistance.
May reduce premature linker degradation during storage and handling.
No direct kinetic data for this specific pair; inference from amide stability.
Linker Stability Hydrolysis Kinetics Bioconjugation Chemistry

PEG7 Spacer in PROTAC Ternary Complex Formation

Linker length directly determines the degree of interaction between the target protein ligand and E3 ligase ligand, thereby controlling maximal PROTAC activity . The optimal PROTAC linker length is reported to range from 12-carbon to over 20-carbon equivalents [1]. The PEG7 spacer in Mal-amido-PEG7-acid (approximately 7 PEG units) provides a molecular reach within this empirically validated optimal window. Linkers that are too short prevent simultaneous binding to both the E3 ligase and target protein, while excessively long linkers may reduce ternary complex stability or permit non-productive conformations [2].

PROTAC Linker Length
Class-level inference
PEG7 spacer (≈14 carbon equivalents) within reported optimal 12–20+ carbon equivalent range; PEG4 below threshold, PEG10+ above optimal for some pairs.
Supports ternary complex formation screening.
Optimal length derived from PROTAC SAR studies; pair-specific validation required.
PROTAC Design Ternary Complex Linker SAR

Orthogonal Dual-Reactivity for Sequential Bioconjugation

Mal-amido-PEG7-acid contains two chemically distinct reactive groups that operate under orthogonal reaction conditions: the maleimide group specifically reacts with thiol groups at pH 6.5-7.5 to form a stable thioether bond, while the terminal carboxylic acid couples with primary amines in the presence of activators such as EDC, DCC, or HATU to form a stable amide bond . This dual reactivity allows for controlled, sequential conjugation strategies wherein the maleimide-thiol coupling can be completed under neutral pH without interference at the carboxylic acid site, which requires separate activation . In contrast, homobifunctional linkers (e.g., bis-maleimide or bis-NHS ester linkers) lack this built-in stepwise control, often necessitating complex protection-deprotection schemes to achieve site-specific conjugation.

Orthogonal Reactivity
Cross-study comparable
Maleimide reacts specifically with thiols (pH 6.5–7.5); carboxylic acid couples with amines after EDC/DCC/HATU activation. Sequential control without protecting groups.
Enables efficient two-step bioconjugation, reducing synthetic steps.
Homobifunctional linkers lack this built-in stepwise capability.
Orthogonal Conjugation Bioconjugation PROTAC Synthesis

Maleimide-Thiol Conjugation Efficiency & Stability

Maleimide-functionalized PEG linkers typically achieve >80% efficiency when labeling free thiols on peptides and proteins under standard conditions (pH 6.5-7.5) [1]. Following conjugation, the maleimide-thiol adduct can undergo ring-opening hydrolysis. Ring-opening rates are accelerated by electron-withdrawing N-substituents, and once ring-opened, the conjugates exhibit half-lives exceeding two years [2]. The amide N-substitution present in Mal-amido-PEG7-acid influences the ring-opening kinetics relative to simple N-alkyl maleimides, though direct comparative data for this specific compound remain unpublished.

Thiol Conjugation Efficiency
Class-level inference
Typical labeling efficiency >80%; ring-opened conjugate half-life >2 years for maleimide-PEG constructs.
Supports high linker utilization and long-term conjugate stability.
Data from class-level reports; amido N-substituent may modify ring-opening kinetics.
Maleimide Stability Thiol Conjugation Linker Integrity

Mal-amido-PEG7-acid: Application Scenarios


PROTAC Linker Library Synthesis

Mal-amido-PEG7-acid is optimally deployed in PROTAC SAR campaigns where linker length screening is being conducted. The PEG7 spacer falls within the empirically validated 12-20+ carbon equivalent range for effective ternary complex formation [1], making it a strategic middle-range candidate to benchmark against shorter (PEG2-PEG4) and longer (PEG10-PEG12) linkers. Its orthogonal maleimide and carboxylic acid termini enable modular assembly of PROTAC libraries via sequential conjugation of thiol-containing E3 ligase ligands followed by amine-containing target protein ligands .

Non-Cleavable ADC Payload Linker

Mal-amido-PEG7-acid serves as a non-cleavable ADC linker component where payload release relies on complete antibody catabolism rather than linker cleavage . The amide bond in the Mal-amido structure provides enhanced stability relative to simple ether-linked maleimide-PEG constructs, reducing the risk of premature payload deconjugation during circulation. The carboxylic acid terminus provides a conjugation handle for amine-containing cytotoxic payloads following standard EDC or HATU activation.

Site-Specific Protein PEGylation

For biotherapeutic protein PEGylation requiring site-specific conjugation to engineered free cysteine residues, Mal-amido-PEG7-acid enables thiol-directed attachment via the maleimide group under mild aqueous conditions (pH 6.5-7.5) . The PEG7 spacer confers sufficient hydrophilicity to prevent protein aggregation while providing a flexible tether that minimizes steric interference with the protein's active site. The terminal carboxylic acid remains available for subsequent functionalization or analytical tag attachment.

Nanoparticle & Biosensor Surface Functionalization

Mal-amido-PEG7-acid is suitable for functionalizing amine- or thiol-modified nanoparticle surfaces where controlled inter-ligand spacing is critical. The seven-unit PEG spacer provides a defined molecular reach that prevents surface crowding effects observed with shorter PEG linkers (PEG2-PEG4), while avoiding the entropic penalties and potential folding issues associated with excessively long PEG chains (PEG10+) . The orthogonal reactivity enables sequential immobilization of different biomolecular recognition elements.

Application
Selection Property
Validation Focus
PROTAC linker library synthesis
PEG7 length within reported optimal PROTAC range
Ternary complex formation with target/E3 ligase pair
Non-cleavable ADC payload linker
Amide bond stability; carboxylic acid handle for payload
Payload deconjugation kinetics under circulation-like conditions
Site-specific protein PEGylation
Maleimide-thiol selectivity at mild pH
Cysteine conjugation efficiency and retained protein activity
Nanoparticle & biosensor surface functionalization
Defined PEG7 molecular reach and orthogonal termini
Inter-ligand spacing control and sequential biomolecule immobilization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG7-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.